molecular formula C19H17BrN2O2 B2422316 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 1351635-17-0

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2422316
CAS No.: 1351635-17-0
M. Wt: 385.261
InChI Key: VBUQGGKFZOQSKJ-UHFFFAOYSA-N
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Description

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan-based amides This compound is characterized by the presence of a bromine atom, a phenethyl group, and a pyridin-2-ylmethyl group attached to a furan-2-carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Amidation: The brominated furan is then subjected to amidation with phenethylamine and pyridin-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be oxidized to form furan-2,3-dione derivatives or reduced to tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to c-Jun N-terminal kinase 3, inhibiting its activity and thereby modulating inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the phenethyl and pyridin-2-ylmethyl groups also contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-18-10-9-17(24-18)19(23)22(14-16-8-4-5-12-21-16)13-11-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUQGGKFZOQSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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